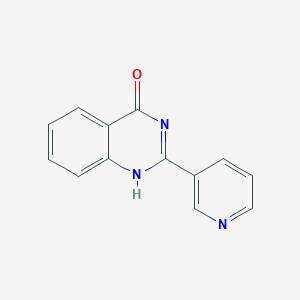

2-pyridin-3-yl-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WAY-608119 is an active molecule with the following properties:

Chemical Formula: CHNO

Molecular Weight: 223.23 g/mol

CAS Number: 50362-93-1

Appearance: Off-white to light brown solid.

Vorbereitungsmethoden

Industrial Production:: Details regarding large-scale industrial production methods are scarce. custom synthesis services can provide this compound .

Analyse Chemischer Reaktionen

WAY-608119 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen. Während spezifische Reagenzien und Bedingungen nicht dokumentiert sind, können wir sein Verhalten anhand seiner Struktur ableiten. Zu den möglichen Reaktionen gehören Oxidation, Reduktion und Substitution. Die bei diesen Reaktionen entstehenden Hauptprodukte müssen noch aufgeklärt werden.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolin-4-one, including 2-pyridin-3-yl-1H-quinazolin-4-one, exhibit significant anticancer properties. For instance:

- Dual EGFR and BRAF Inhibition : A series of hybrid compounds containing quinazolinone structures were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and BRAF V600E mutations in cancer cell lines. Compounds such as 18 and 19 showed potent inhibitory effects with IC50 values of 0.11 µM and 0.65 µM respectively, indicating their potential as effective cancer therapeutics .

| Compound | EGFR Inhibition (IC50) | BRAF V600E Inhibition (IC50) |

|---|---|---|

| 18 | 0.11 µM | 0.65 µM |

| 19 | 0.13 µM | 0.70 µM |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria:

- Activity Against MRSA : A study reported that derivatives of quinazolinone exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compounds were assessed for their Minimum Inhibitory Concentration (MIC), with some exhibiting MIC values as low as 50 µg/ml against these pathogens .

| Compound Code | MIC (µg/ml) |

|---|---|

| 4b(i) | 50 |

| 4b(ii) | 50 |

| IVb(i) | 50 |

SARS-CoV-2 Inhibitors

In light of the COVID-19 pandemic, research has also focused on the potential of quinazolinone derivatives as inhibitors of SARS-CoV-2 Mpro (main protease):

- Inhibition Studies : Compounds derived from quinazolinone structures have shown promising results in inhibiting the SARS-CoV-2 Mpro enzyme, with some compounds demonstrating comparable potency to existing antiviral agents such as baicalein . The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly enhance inhibitory activity.

Case Study 1: Anticancer Efficacy

A recent publication evaluated a series of novel quinazolinone hybrids for their anticancer efficacy across four different cancer cell lines. The study highlighted the importance of substituents at the N-3 position of the quinazoline moiety, where compounds with allyl groups showed enhanced antiproliferative activity compared to those with ethyl or phenyl groups .

Case Study 2: Antimicrobial Potential

Another study focused on the synthesis and evaluation of various substituted quinazolines against Mycobacterium tuberculosis. The findings indicated that specific structural modifications led to improved activity against resistant strains, showcasing the versatility of this compound in addressing global health challenges .

Wirkmechanismus

The precise mechanism by which WAY-608119 exerts its effects remains an area of active research. Molecular targets and associated pathways need further investigation.

Vergleich Mit ähnlichen Verbindungen

Während direkte Vergleiche begrenzt sind, liegt die Einzigartigkeit von WAY-608119 in seiner Struktur und seinen potenziellen Anwendungen. Ähnliche Verbindungen sind noch nicht identifiziert worden.

Biologische Aktivität

2-Pyridin-3-yl-1H-quinazolin-4-one is a compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Quinazolinone derivatives, including this compound, are noted for a broad spectrum of biological activities, such as:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Involved in reducing inflammation.

- Antimalarial : Demonstrated efficacy against malaria parasites.

- Anticonvulsant : Possible applications in seizure management.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as the PI3K/Akt pathway, which regulates cell proliferation and apoptosis .

- Biofilm Formation Inhibition : It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, affecting bacterial virulence factors.

- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating signaling pathways critical for cellular growth and division .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

These values suggest a potent inhibitory effect on cancer cell proliferation, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

In studies focused on antimicrobial properties, this compound showed effectiveness against several pathogens. The minimum inhibitory concentration (MIC) was reported as follows:

| Compound Code | MIC (µg/ml) | Activity Type |

|---|---|---|

| 4b(i) | 50 | Antitubercular |

| 4b(ii) | 50 | Antitubercular |

| IVb(i) | 50 | Antitubercular |

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

- Cancer Cell Studies : A study evaluated the effects of various quinazolinone derivatives on non-small cell lung cancer (NSCLC) cells using the sulforhodamine B (SRB) assay. The results indicated that specific derivatives of quinazolinones, including those based on the structure of this compound, exhibited significant antiproliferative activity with IC50 values comparable to established anticancer drugs .

- Antimalarial Research : Another investigation focused on optimizing quinazolinone derivatives for antimalarial activity revealed that modifications to the pyridine ring influenced both potency and pharmacokinetic properties. The incorporation of specific substituents improved solubility and metabolic stability while maintaining efficacy against malaria parasites .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVPMGPMMEPBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351572 |

Source

|

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50362-93-1 |

Source

|

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.